2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole
Beschreibung
Eigenschaften
IUPAC Name |
2-(5-bromofuran-2-yl)-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-5-4-10-8(11)6-2-3-7(9)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOYNGHIXYTABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560677 | |
| Record name | 2-(5-Bromofuran-2-yl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127702-53-8 | |
| Record name | 2-(5-Bromofuran-2-yl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing the furan-imidazole linkage. This method employs palladium catalysis to couple a bromo-imidazole precursor with a 5-bromo-furan-2-yl boronic acid derivative.
Preparation of 5-Bromo-furan-2-yl Boronic Acid
5-Bromo-2-furaldehyde (CAS 1899-24-7) serves as the starting material. Miyaura borylation converts the aldehyde to the corresponding boronic acid via treatment with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl) in anhydrous THF at 80°C. The resulting boronic acid is isolated in 70–85% yield and characterized by NMR.
Coupling with 1-Methyl-2-Bromo-1H-Imidazole
1-Methyl-2-bromo-1H-imidazole is synthesized through N-methylation of 2-bromoimidazole using methyl iodide in the presence of KCO in DMF. The Suzuki coupling is performed under inert conditions with Pd(PPh) (5 mol%), NaCO (2 equiv), and a 1:1 mixture of dioxane/water at 90°C for 12 hours. The reaction achieves 65–75% yield, with purification via silica gel chromatography.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | Dioxane/HO | 90 | 72 |
| PdCl(dppf) | THF/HO | 100 | 68 |
| Pd(OAc) | EtOH/HO | 80 | 58 |
Condensation-Reduction Cyclization
This method constructs the imidazole ring de novo using nitro precursors and 5-bromo-furan-2-carbaldehyde.
Reaction of Ethyl 4-Amino-3-Nitrobenzoate with 5-Bromo-furan-2-carbaldehyde
A mixture of ethyl 4-amino-3-nitrobenzoate (1 equiv) and 5-bromo-furan-2-carbaldehyde (1 equiv) in DMSO is treated with sodium dithionite (3 equiv) at 90°C for 3 hours. The nitro group is reduced in situ, triggering cyclization to form the imidazole core. The product is isolated in 95–98% yield after recrystallization from ethanol.
N-Methylation Post-Cyclization
The intermediate 2-(5-bromo-furan-2-yl)-1H-imidazole-5-carboxylate undergoes N-methylation using methyl iodide and KCO in DMF at 60°C for 6 hours. The methylated product is purified via vacuum filtration (82–88% yield).
Key Reaction Pathway:
Alternative Routes and Functionalization
Halogen Exchange Reactions
Bromine can be introduced via electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid at 0°C. However, this method risks over-bromination and requires careful stoichiometric control.
Protective Group Strategies
Methoxymethyl (MOM) protection of the imidazole nitrogen prevents unwanted side reactions during Suzuki coupling. Deprotection is achieved using HCl in methanol.
Characterization and Analytical Data
Spectral Analysis
Purity and Yield Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) yields >99% purity by HPLC. Reaction scales up to 50 g without significant yield loss.
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to form 2-(furan-2-YL)-1-methyl-1H-imidazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hypervalent iodine compounds can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(furan-2-YL)-1-methyl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Heterocycles
- This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its bromine and methyl substituents can facilitate various chemical reactions, making it a versatile intermediate in organic synthesis.
Reactivity and Transformations
- The compound can undergo oxidation, reduction, and substitution reactions. For example:
- Oxidation : The furan ring can be oxidized to yield furan-2,5-dione derivatives.
- Reduction : The bromine atom can be reduced to form 2-(furan-2-YL)-1-methyl-1H-imidazole.
- Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
Biological Research
Ligand in Protein Binding Studies
- 2-(5-bromo-furan-2-yl)-1-methyl-1H-imidazole has been investigated for its potential as a ligand in various protein binding studies. Its ability to form hydrogen bonds and coordinate with metal ions through the imidazole ring is particularly noteworthy.
Antimicrobial and Anticancer Properties
- Preliminary studies have explored its antimicrobial activity against various pathogens and its potential anticancer properties. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation .
Medicinal Chemistry
Potential Drug Development
- The compound is being explored for its role in drug development, particularly in creating new therapeutic agents targeting specific diseases. Its unique chemical structure may confer distinct biological activities that could be harnessed for medicinal purposes .
Industrial Applications
Materials Science
- In materials science, this compound is being studied for its potential use in developing new materials with specific electronic or optical properties. Its unique electronic characteristics may lead to applications in organic electronics and photonics.
Case Studies and Research Findings
Several studies have contributed to understanding the potential applications of this compound:
- Antimicrobial Activity Study : Research has shown that derivatives of imidazoles exhibit significant antimicrobial activities against strains such as Staphylococcus aureus and Candida albicans. This suggests that modifications to the imidazole structure could enhance efficacy against resistant strains .
- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of various derivatives of imidazoles to potential biological targets. These studies help elucidate mechanisms of action and guide future synthesis efforts aimed at improving biological activity .
Wirkmechanismus
The mechanism of action of 2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole is not fully understood. it is believed to interact with biological molecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The bromine atom may also play a role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Heterocyclic Variations
- (5-Bromofuran-2-yl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone This compound (ChemSpider ID: 851865-43-5) replaces the methyl group on the imidazole with a sulfanyl-(3-fluorobenzyl) moiety. The dihydroimidazole ring and ketone linkage distinguish it from the target compound, likely altering conformational flexibility and hydrogen-bonding capacity .
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34)
Substituting furan with an indole ring introduces a larger aromatic system, which may enhance π-π stacking interactions. The 2,5-dimethoxyphenethyl group on the imidazole increases steric bulk and lipophilicity compared to the target’s methyl group .- 5-Bromo-2-phenylbenzimidazole Replacing the imidazole with a benzimidazole core and attaching a phenyl group at position 2 increases molecular rigidity and aromatic surface area.
Substituent Modifications
- 4-Bromo-1-methyl-1H-imidazole A simpler analog lacking the furan substituent, this compound (CAS 89197-00-2) highlights the role of the brominated furan in the target’s electronic profile.
5-Bromo-6-fluoro-1H-benzo[d]imidazole
Introducing a fluorine atom adjacent to bromine on a benzimidazole scaffold (CAS 1008360-84-6) demonstrates how halogen positioning affects reactivity and bioactivity. Fluorine’s electronegativity may enhance membrane permeability compared to the target’s furan-oxygen .
Table 1: Comparative Data for Selected Compounds
*Estimated based on structural formula.
Key Observations:
- Solubility : The furan-oxygen may increase water solubility relative to purely aromatic systems like benzimidazoles.
- Bioactivity : Indole- and benzimidazole-containing analogs show documented antitumor and DNA-binding activities, suggesting the target compound’s furan-imidazole hybrid could occupy a niche in targeting oxidative stress-related pathways .
Biologische Aktivität
2-(5-bromo-furan-2-yl)-1-methyl-1H-imidazole is a compound that belongs to the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with imidazole under controlled conditions. The presence of the bromine atom in the furan ring enhances the compound's reactivity and biological profile. Various synthetic routes have been explored, including microwave-assisted synthesis and solvent-free methods, which have improved yields and reduced reaction times .
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, several studies have demonstrated that derivatives similar to this compound show potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds range from 1 to 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4 | S. aureus |
| This compound | 8 | E. coli |
| Benzimidazole derivative | 1 | Klebsiella pneumoniae |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including leukemia and melanoma cells. The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells, with IC50 values reported as low as 10 µM in certain studies .
Anti-inflammatory Properties
The anti-inflammatory effects of imidazole derivatives are another area of interest. Research has indicated that compounds like this compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies have shown significant inhibition rates, suggesting potential use in treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a series of imidazole derivatives, including this compound, against various bacterial strains. The study highlighted the compound's effectiveness compared to standard antibiotics, demonstrating its potential as a new antimicrobial agent .
Another study focused on its anticancer activity, where the compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, showcasing its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(5-bromo-furan-2-yl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?
- The synthesis typically involves condensation reactions under reflux with catalysts like acetic acid or palladium-based systems. For example, substituted imidazoles are synthesized by reacting brominated furan intermediates with 1-methylimidazole derivatives in dimethylformamide (DMF) at 80–100°C. Yield optimization (e.g., 68–86%) is achieved by controlling stoichiometry, reaction time, and purification via column chromatography . Key parameters include maintaining anhydrous conditions and using catalysts like triethylamine to suppress side reactions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- FTIR : Identifies functional groups (e.g., C=N stretching at 1617–1618 cm⁻¹ for the imidazole ring and C-Br vibration at ~590 cm⁻¹) .
- 1H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.45–8.35 ppm and methyl groups at δ 2.64 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 286.01 for brominated derivatives) .
- Elemental Analysis : Ensures purity by matching calculated and experimental C/H/N/Br values .
Q. How can researchers validate the purity of synthesized batches?
- Use thin-layer chromatography (TLC) with Rf values (e.g., 0.65–0.83) to monitor reaction progress . High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides quantitative purity assessment. Melting point consistency (e.g., 252–266°C) also indicates crystallinity and purity .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets like EGFR?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with EGFR’s ATP-binding pocket. For example, derivatives with bromine substituents show enhanced hydrophobic interactions (docking scores: −8.2 to −9.4 kcal/mol) .
- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., bioavailability, blood-brain barrier permeability) and toxicity (e.g., Ames test predictions) .
Q. How can researchers resolve contradictions in NMR or crystallographic data between synthesized batches?
- Control Experiments : Repeat reactions under standardized conditions to rule out environmental variability.
- Crystallography : Use SHELXL for structure refinement and Mercury (CSD 2.0) to compare packing patterns and void analysis . For example, discrepancies in methyl group positions can arise from disordered crystallographic sites, requiring twinning corrections .
- Dynamic NMR : Assess temperature-dependent conformational changes to explain split peaks .
Q. What role do substituents (e.g., bromine, methyl groups) play in modulating the compound’s bioactivity and stability?
- Bromine : Enhances electrophilicity and binding to cysteine residues in enzyme active sites (e.g., EGFR inhibition IC50: 1.2–3.8 μM) .
- Methyl Group : Improves metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro assays show methylated derivatives have 2–3x longer half-lives in hepatic microsomes .
- Furan-Imidazole Hybridization : Increases π-π stacking with aromatic residues (e.g., Phe723 in EGFR), as shown in docking poses .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization or ring-opening) be investigated?
- Isolation and Characterization : Use preparative TLC/HPLC to isolate byproducts, followed by HRMS and 2D NMR (COSY, HSQC) for structural elucidation .
- Computational Studies : Gaussian or ORCA simulations identify transition states and activation energies for side reactions. For example, bromine radical intermediates may lead to dimerization under high-temperature conditions .
Key Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselective bromine substitution .
- Crystallography : Use SHELXL for high-resolution refinement and Mercury for void analysis to detect solvent inclusion .
- Bioactivity Profiling : Combine in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with target-specific kinase inhibition screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
